molecular formula C20H18N6O2S B2796781 N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894062-07-8

N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2796781
CAS No.: 894062-07-8
M. Wt: 406.46
InChI Key: ZRAADXUKDACKKR-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolopyridazine core, which is known for its diverse pharmacological activities. The compound’s structure includes a methoxyphenyl group, a pyridinyl group, and a sulfanylacetamide moiety, making it a molecule of interest in medicinal chemistry and drug design.

Preparation Methods

The synthesis of N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system. Commonly, this can be achieved through the reaction of hydrazine derivatives with pyridazine precursors under controlled conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the triazolopyridazine core.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts alkylation reaction, where a methoxybenzyl chloride reacts with the triazolopyridazine core in the presence of a Lewis acid catalyst.

    Formation of the Sulfanylacetamide Moiety:

Industrial production methods for this compound would involve optimization of these synthetic routes to ensure high yield and purity, often utilizing automated synthesis and purification techniques.

Chemical Reactions Analysis

N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Research: It is used as a molecular probe to study various biological pathways and mechanisms, particularly those involving triazolopyridazine derivatives.

    Drug Design: The compound serves as a lead molecule in drug design and development, where its structure is modified to enhance its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as kinases, proteases, and G-protein coupled receptors.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can be compared with other similar compounds:

    Triazolopyridazine Derivatives: Compounds such as 1,2,4-triazolo[4,3-b]pyridazine derivatives share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.

    Pyridinyl Derivatives: Compounds with pyridinyl groups, such as pyridinyl triazoles, exhibit similar biological activities but may have different pharmacokinetic profiles.

    Methoxyphenyl Derivatives: Compounds containing methoxyphenyl groups, such as methoxyphenyl triazoles, also show comparable activities but differ in their potency and selectivity.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-28-16-4-2-3-14(11-16)12-22-19(27)13-29-20-24-23-18-6-5-17(25-26(18)20)15-7-9-21-10-8-15/h2-11H,12-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAADXUKDACKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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